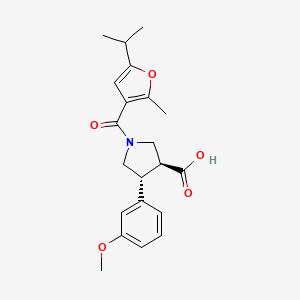

![molecular formula C20H25N5O B5518639 4-oxo-2-(4-phenyl-1-piperazinyl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B5518639.png)

4-oxo-2-(4-phenyl-1-piperazinyl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar diazaspiro[5.5]undecane derivatives involves innovative approaches to achieve high yields and efficiency. A green synthetic approach has been developed for the synthesis of Schiff bases from related compounds using ammonium chloride in refluxing ethanol, showcasing high yields and short reaction times (Abdel-Mohsen & Hussein, 2014). Additionally, the microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles utilizes resin-bound bismesylates, highlighting a method that is critical for the success of such chemistry (Macleod et al., 2006).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives has been extensively studied. Techniques such as IR, MS, 1H NMR, and 13C NMR spectroscopy are pivotal in characterizing these compounds, providing detailed insight into their molecular framework and supporting the synthesis of novel derivatives with anticipated biological activities (Shaker et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of diazaspiro[5.5]undecane derivatives includes a variety of reactions, such as the aminomethylation process, which leads to mixtures of products that can be isolated after acidification of the reaction mixture, showcasing the compound's versatility in chemical transformations (Khrustaleva et al., 2018).

科学的研究の応用

Anti-inflammatory Applications

Research has developed a green and efficient protocol for synthesizing various Schiff bases from 4-amino-2-thioxo-1,3-diazaspiro[5.5]undec-4-ene-5-carbonitrile, which demonstrated promising anti-inflammatory activities. This study highlighted an environmentally benign procedure that yielded high product rates, easy work-up, and short reaction times (Abdel-Mohsen & Hussein, 2014).

Synthetic Applications

Another study explored the iminothiolactone-thiolactam rearrangement in the synthesis of 4-amino-6-thioxo-3,7,9-triazatricyclo[6.2.1.01,5]undec-4-ene-2,10-diones, demonstrating a novel reaction pathway for the synthesis of complex heterocyclic compounds (Fedoseev et al., 2017).

Solid-Phase Synthesis

The microwave-assisted solid-phase synthesis of piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes has been reported, leveraging the annulation of primary amines with resin-bound bismesylates. This approach underscores the significance of α-methyl benzyl carbamate resin linker for the successful synthesis of heterocycles under mildly acidic conditions, which are free of contaminating linker-derived N-alkylated byproducts (Macleod et al., 2006).

Anti-Cancer Activity

O-Arylated diazeniumdiolates, specifically designed to be activated for anti-cancer effects by glutathione-S-transferase (GST)-induced release of cytotoxic nitric oxide (NO), have shown broad-spectrum anti-cancer activity in vivo. This compound class presents a promising avenue for various tumor types treatment due to its selectivity for attacking tumors while exhibiting minimal toxicity toward normal tissues (Keefer, 2010).

Analgesic Activity

The synthesis and evaluation of novel spiro heterocycles, particularly 2-amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes and related compounds, have indicated significant analgesic activity. This research opens new pathways for the development of analgesic agents with potentially unique mechanisms of action (Cohen et al., 1978).

特性

IUPAC Name |

4-oxo-2-(4-phenylpiperazin-1-yl)-1,3-diazaspiro[5.5]undec-1-ene-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O/c21-15-17-18(26)22-19(23-20(17)9-5-2-6-10-20)25-13-11-24(12-14-25)16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-14H2,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPCNJYZYTZVHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(C(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

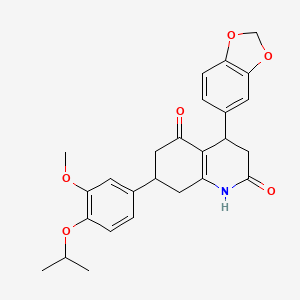

![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5518568.png)

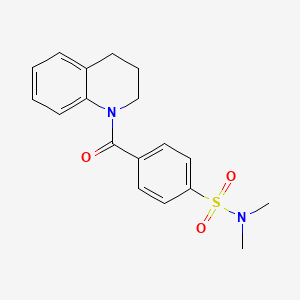

![4-[(4-butoxybenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5518569.png)

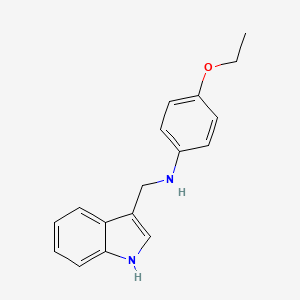

![N-{3-[(anilinocarbonothioyl)amino]phenyl}acetamide](/img/structure/B5518575.png)

![ethyl (3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetate](/img/structure/B5518583.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5518591.png)

![2-benzyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5518593.png)

![N-(2-{4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5518631.png)

![7-{[2-(benzylthio)pyrimidin-5-yl]methyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5518647.png)

![6-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5518657.png)

![3-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}-6-methylpyridazine](/img/structure/B5518673.png)